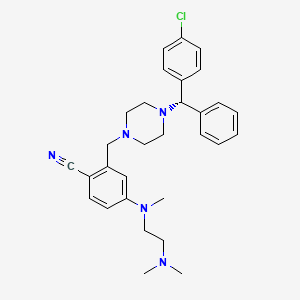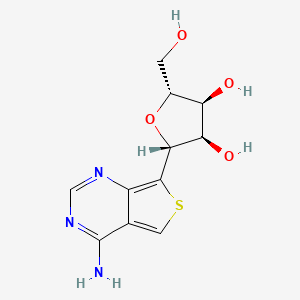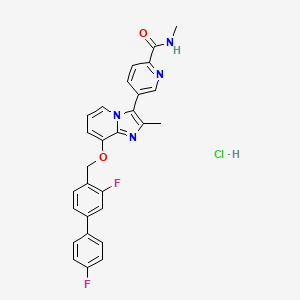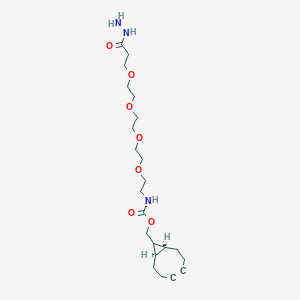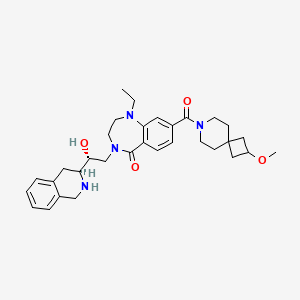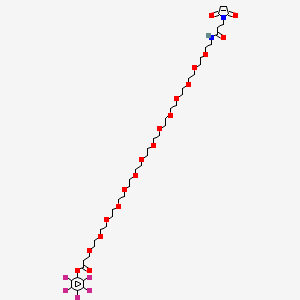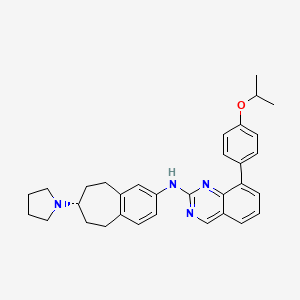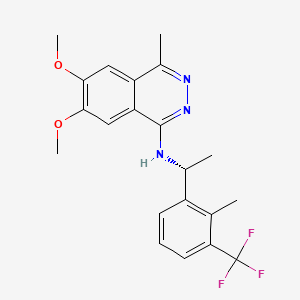
Dolasetron-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dolasetron-d4 is a deuterium-labeled version of Dolasetron, a serotonin 5-HT3 receptor antagonist. It is primarily used as an internal standard for the quantification of Dolasetron in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium labeling helps in distinguishing this compound from its non-labeled counterpart during analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dolasetron-d4 involves the incorporation of deuterium atoms into the Dolasetron molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: These reactions involve the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:
Selection of Deuterium Sources: High-purity deuterium sources are chosen to ensure the incorporation of deuterium atoms.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of this compound.
Chemical Reactions Analysis
Types of Reactions: Dolasetron-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deuterated analogs with reduced functional groups.
Scientific Research Applications
Dolasetron-d4 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods to quantify Dolasetron and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Dolasetron.
Industry: Applied in the development and validation of analytical methods for quality control and regulatory compliance.
Mechanism of Action
Dolasetron-d4, like Dolasetron, acts as a selective serotonin 5-HT3 receptor antagonist . The mechanism involves:
Blocking Serotonin Receptors: this compound binds to the 5-HT3 receptors, preventing serotonin from activating these receptors.
Inhibition of Vomiting Reflex: By blocking the 5-HT3 receptors, this compound reduces the activity of the vagus nerve, which is responsible for triggering the vomiting reflex in the medulla oblongata.
Comparison with Similar Compounds
Ondansetron: Another serotonin 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Similar to Dolasetron, it is used to treat chemotherapy-induced nausea and vomiting.
Tropisetron: Another 5-HT3 receptor antagonist with similar applications.
Uniqueness of Dolasetron-d4:
Deuterium Labeling: The incorporation of deuterium atoms makes this compound unique, as it allows for precise quantification and differentiation from non-labeled Dolasetron in analytical methods.
Pharmacokinetic Properties: The deuterium labeling can also affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in research.
Properties
Molecular Formula |
C19H20N2O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 4,5,6,7-tetradeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D |
InChI Key |
UKTAZPQNNNJVKR-PCDIQPFJSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)C(=O)OC3C[C@H]4CC5C[C@@H](C3)N4CC5=O)[2H])[2H] |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


